molecular formula C16H12ClNO B7793892 4-Chloro-2-methyl-6-phenoxyquinoline CAS No. 924871-53-4

4-Chloro-2-methyl-6-phenoxyquinoline

Cat. No.: B7793892
CAS No.: 924871-53-4
M. Wt: 269.72 g/mol
InChI Key: VKHHSBAHVMIEFM-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-6-phenoxyquinoline is a quinoline derivative characterized by the presence of a chlorine atom at the 4-position, a methyl group at the 2-position, and a phenoxy group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methyl-6-phenoxyquinoline typically involves the following steps:

  • Starting Materials: The synthesis begins with 2-methylquinoline as the starting material.

  • Chlorination: The 4-position of 2-methylquinoline is chlorinated using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

  • Phenoxylation: The 6-position is then modified by introducing the phenoxy group through a reaction with phenol in the presence of a strong base like sodium hydride (NaH).

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring efficient and cost-effective processes. This includes optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-methyl-6-phenoxyquinoline can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form quinone derivatives.

  • Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.

  • Substitution: The chlorine atom at the 4-position can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Various nucleophiles can be used for substitution reactions, with conditions depending on the specific nucleophile.

Major Products Formed:

  • Quinone Derivatives: Resulting from oxidation reactions.

  • Hydroquinoline Derivatives: Resulting from reduction reactions.

  • Substituted Quinolines: Resulting from substitution reactions.

Scientific Research Applications

4-Chloro-2-methyl-6-phenoxyquinoline has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in biological studies to investigate its effects on various biological systems.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Chloro-2-methyl-6-phenoxyquinoline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-Chloro-2-methyl-6-phenoxyquinoline is compared with other similar compounds to highlight its uniqueness:

  • 4-Chloro-6-methoxy-2-methylquinoline: Similar structure but with a methoxy group instead of a phenoxy group.

  • 3-Nitro-4-quinolinol: Contains a nitro group at the 3-position and a hydroxyl group at the 4-position.

These compounds differ in their functional groups and, consequently, their chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in research and development.

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

4-chloro-2-methyl-6-phenoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO/c1-11-9-15(17)14-10-13(7-8-16(14)18-11)19-12-5-3-2-4-6-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHHSBAHVMIEFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701290029
Record name 4-Chloro-2-methyl-6-phenoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701290029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924871-53-4
Record name 4-Chloro-2-methyl-6-phenoxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924871-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-methyl-6-phenoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701290029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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